molecular formula C15H10FN B8240804 4-(4-Fluorophenyl)quinoline

4-(4-Fluorophenyl)quinoline

Cat. No. B8240804
M. Wt: 223.24 g/mol
InChI Key: HCOXKPBLTFXOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)quinoline is a useful research compound. Its molecular formula is C15H10FN and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Biochemical Applications

  • Quinoline derivatives like 4-(4-Fluorophenyl)quinoline are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Novel Compounds and Amylolytic Agents

  • Novel fluorine-bearing quinoline derivatives have been synthesized, showing significant activity against Aspergillus fungi as amylolytic agents. This highlights the potential of 4-(4-Fluorophenyl)quinoline in developing new compounds with specific biological activities (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Anticancer Research

  • Amino- and fluoro-substituted quinoline derivatives have shown potential as anticancer agents. These compounds exhibited significant activity against various carcinoma cell lines, suggesting their role in future cancer therapy developments (Bhatt, Agrawal, & Patel, 2015).

HMG-CoA Reductase Inhibition

  • Quinoline-based derivatives, including those with a 4-fluorophenyl group, have been explored for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These studies contribute to the development of new cholesterol-lowering drugs (Suzuki et al., 2001).

GPCR Ligand Evaluation and Anticancer Properties

  • Novel 4-(4-fluorophenyl)quinolines have been evaluated as GPCR ligands, showing potential in cancer treatment due to their PI3Kinase inhibition properties. This research highlights their role in developing new anticancer drugs with thrombolytic effects (Thangarasu, Selvi, & Manikandan, 2018).

Photophysical Properties for Potential Fluorescent Probes

  • Research on the photophysical behaviors of certain quinoline derivatives has revealed their potential as fluorescent probes. These compounds exhibit unique emissions and large Stokes shifts, making them suitable for various biomedical applications (Padalkar & Sekar, 2014).

Antidiabetic Activity

  • Quinoline-fluoroproline amide hybrids have been studied for their antidiabetic activity, with some compounds showing promising results in inhibiting α-amylase. This research contributes to developing new antidiabetic medications (Ganesan et al., 2020).

Electronic Structures and Photophysical Properties

  • Studies on 4-fluorophenyl substituted quinoline derivatives have explored their electronic structures and photophysical properties, contributing to the understanding of their fluorescence emissions. This research aids in developing new materials with enhanced photophysical properties (Suliman, Al-Nafai, & Al-Busafi, 2014).

Peripheral Benzodiazepine Receptors Visualization

  • Quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, have been investigated as radioligands for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET), contributing to the diagnostic imaging field (Matarrese et al., 2001).

Cholesterol Biosynthesis Inhibition

  • Studies on substituted quinoline mevalonolactones, including those with a 4-(4-fluorophenyl) group, have shown their potential in inhibiting HMG-CoA reductase both in vitro and in vivo. This contributes to the development of new drugs for cholesterol management (Sliskovic et al., 1991).

DNA and BSA Binding

  • Azoimine quinoline derivatives, including those with a 4-fluorophenyl group, have been studied for their DNA and BSA binding properties. This research contributes to the understanding of how these compounds interact with biological molecules, which is crucial in drug development (Douadi et al., 2020).

properties

IUPAC Name

4-(4-fluorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOXKPBLTFXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.